molecular formula C7H7Cl2N3 B13016446 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13016446
M. Wt: 204.05 g/mol
InChI Key: RSYANOBVEKPWLI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes two chlorine atoms and a methyl group attached to a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method involves the reaction of 2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine with a methylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the methylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

2,4-Dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound binds to the active site of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
  • 4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
  • 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Uniqueness

2,4-Dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.05 g/mol

IUPAC Name

2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H7Cl2N3/c1-3-2-10-6-4(3)5(8)11-7(9)12-6/h3H,2H2,1H3,(H,10,11,12)

InChI Key

RSYANOBVEKPWLI-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C1C(=NC(=N2)Cl)Cl

Origin of Product

United States

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